molecular formula C8H5ClINS B13052614 4-Chloro-5-iodo-2-methylbenzo[D]thiazole

4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Cat. No.: B13052614
M. Wt: 309.56 g/mol
InChI Key: LRVYTZVVBYSVEA-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methylbenzo[D]thiazole is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . The presence of both chloro and iodo substituents at the 4 and 5 positions of the benzothiazole ring makes this molecule a highly versatile and reactive synthon. It is particularly suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing researchers to selectively functionalize the core and create a library of novel derivatives for structure-activity relationship (SAR) studies . Benzothiazole derivatives have demonstrated significant potential in therapeutic development, with documented activities including anticancer , antimicrobial , and tyrosinase inhibitory effects . The specific pattern of halogen substitution on this compound is ideal for exploring these research avenues. Furthermore, substituted benzothiazoles serve as key precursors in materials science, particularly in the development of solvatochromic and fluorogenic dyes for sensing and bio-imaging applications . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClINS

Molecular Weight

309.56 g/mol

IUPAC Name

4-chloro-5-iodo-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5ClINS/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,1H3

InChI Key

LRVYTZVVBYSVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2Cl)I

Origin of Product

United States

Retrosynthetic Strategies and Precursor Synthesis for 4 Chloro 5 Iodo 2 Methylbenzo D Thiazole

Deconstruction Pathways for the 2-Methylbenzothiazole (B86508) Core

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, the primary deconstruction pathway involves the disconnection of the thiazole (B1198619) ring. This heterocyclic system is classically formed by the condensation of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. mdpi.commdpi.com

The key bond cleavages in the retrosynthesis are the C-S and C=N bonds within the thiazole moiety. This approach simplifies the complex benzothiazole (B30560) structure into two key synthons:

A nucleophilic 2-amino-4-chloro-5-iodothiophenol synthon.

An electrophilic acetyl synthon, which corresponds to the 2-methyl group and the C2 carbon of the thiazole ring.

This strategy is the most common and direct method for constructing the benzothiazole core, as it relies on the well-established reaction between o-aminothiophenols and carbonyl compounds or their derivatives. mdpi.com The properties and reactivity of the final benzothiazole molecule are significantly influenced by the substituents on the benzene (B151609) ring. nih.gov

Synthetic Access to Halogenated 2-Aminothiophenol Precursors

The synthesis of the target molecule is highly dependent on the successful preparation of the key intermediate, 2-amino-4-chloro-5-iodothiophenol. The synthesis of such polysubstituted aminothiophenols can be challenging and often requires a multi-step approach.

Synthesis of 2-Amino-4-chlorothiophenol: One common route to obtaining 2-amino-4-chlorothiophenol starts from 2,5-dichloronitrobenzene. google.com The reaction with sodium hydrogen sulfide (B99878) (NaHS) can displace one of the chloro groups to introduce the thiol functionality and subsequently reduce the nitro group to an amine. google.com However, yields can be low, and oxidation to the corresponding disulfide is a common side reaction. google.com An alternative process involves reacting 2,5-dichloronitrobenzene with sodium sulfide in an aqueous medium, which also yields 4-chloro-2-aminothiophenol, though by-products like 2,5-dichloroaniline (B50420) can be formed. google.com The isolation of the free aminothiophenol often requires careful pH adjustment of the reaction mixture. google.com

Synthesis of 2-Amino-5-iodothiophenol Derivatives: The introduction of an iodine atom onto the aromatic ring can be achieved through various methods. For instance, direct iodination of an appropriately substituted aniline (B41778) or toluidine derivative can be performed. The iodination of o-toluidine (B26562) hydrochloride with iodine and calcium carbonate is one documented method to produce a C-I bond. prepchem.com

A plausible route to the required 2-amino-4-chloro-5-iodothiophenol would likely start from a pre-halogenated aniline, such as 2-chloro-4-aminobenzoic acid or a related compound. A synthetic sequence could involve:

Nitration: Introduction of a nitro group, often ortho to the amino group.

Diazotization and Iodination: Conversion of a primary aromatic amine to a diazonium salt, which is then displaced by iodide (Sandmeyer-type reaction). For example, 2-chloro-5-aminobenzoic acid can be converted to 2-chloro-5-iodobenzoic acid via a diazotization reaction followed by treatment with potassium iodide. google.compatsnap.com

Introduction of the Thiol Group: This can be a challenging step. One method is the Herz reaction, which involves treating an aniline with sulfur monochloride. Another approach is the conversion of an aniline to a diazonium salt, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate, and subsequent hydrolysis to the thiophenol.

Reduction of the Nitro Group: If a nitro group was used to direct substitution, its final reduction to an amine is necessary. This is commonly achieved with reducing agents like zinc or tin in acidic media. ijpsonline.com

The table below summarizes potential synthetic pathways for key precursors.

Starting MaterialKey TransformationsTarget PrecursorReference
2,5-DichloronitrobenzeneNucleophilic substitution with NaHS, reduction of nitro group2-Amino-4-chlorothiophenol google.com
o-Toluidine hydrochlorideDirect iodination2-Amino-5-iodotoluene prepchem.com
2-Chloro-5-aminobenzoic acidDiazotization, iodination with KI2-Chloro-5-iodobenzoic acid google.compatsnap.com
o-AminophenolCyclocondensation, nitration, hydrolysis2-Amino-5-nitrophenol researchgate.net

Considerations for the Introduction of the 2-Methyl Moiety via Carbonyl Precursors

The final step in the synthesis of this compound is the cyclocondensation of the 2-amino-4-chloro-5-iodothiophenol precursor with a reagent that provides the 2-methyl group. This is typically achieved using an acetylating agent. nih.gov

The most common carbonyl precursors for introducing a 2-methyl group are:

Acetic Acid: Condensation with 2-aminothiophenols can be performed, often requiring high temperatures or a dehydrating agent.

Acetyl Chloride or Acetic Anhydride (B1165640): These are more reactive electrophiles and are widely used for this transformation. The reaction typically proceeds by initial N-acylation of the aminothiophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzothiazole ring. nih.gov

The choice of reagent and reaction conditions can influence the yield and purity of the final product. For example, the use of a catalyst, such as iodine or samarium triflate, can promote the condensation reaction under milder conditions. organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the attack of the thiol group to close the ring, and subsequent elimination of water. mdpi.com

The table below outlines common reagents for this transformation.

Carbonyl PrecursorTypical ConditionsAdvantagesReference
Acetic AcidHigh temperature, may require catalystLow cost organic-chemistry.org
Acetic AnhydrideOften used with or without an acid catalystHighly reactive, good yields nih.gov
Acetyl ChlorideTypically requires a base to scavenge HClHighly reactive mdpi.com

Direct and Convergent Synthetic Methodologies for 4 Chloro 5 Iodo 2 Methylbenzo D Thiazole

Cyclocondensation Approaches for Benzothiazole (B30560) Formation

The foundational step in many synthetic routes is the construction of the 2-methylbenzothiazole (B86508) framework. This is typically achieved through cyclocondensation reactions, which involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring.

Classical Condensation Reactions of 2-Aminothiophenol (B119425) Derivatives with Carboxylic Acid Derivatives

One of the most traditional and widely used methods for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. nih.govmdpi.com To produce the 2-methyl variant, acetic acid or its more reactive derivatives like acetyl chloride or acetic anhydride (B1165640) are commonly employed. nih.gov

The reaction mechanism proceeds through the initial formation of an amide intermediate between the amino group of the 2-aminothiophenol and the carbonyl of the acetic acid derivative. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom onto the amide carbonyl carbon, and a subsequent dehydration step to yield the aromatic benzothiazole ring. mdpi.com To facilitate the dehydration, strong acids such as polyphosphoric acid (PPA) are often used, serving as both a catalyst and a solvent. nih.govmdpi.com The reaction temperature can be a critical parameter, with studies showing that temperatures ranging from 150°C to 250°C are effective. nih.govmdpi.com

Below is a table summarizing typical conditions for this classical approach.

Table 1: Classical Condensation Reaction Conditions for 2-Methylbenzothiazole Synthesis

2-Aminothiophenol Derivative Carboxylic Acid Derivative Catalyst/Solvent Temperature (°C) Yield Reference(s)
2-Aminothiophenol Acetic Acid Polyphosphoric Acid (PPA) 150-250 Good mdpi.com, nih.gov
2-Aminothiophenol Acetyl Chloride Base (e.g., Pyridine) Room Temp to Reflux High nih.gov
2-Aminothiophenol Acetic Anhydride None or Acid Catalyst Reflux High nih.gov
2-Aminothiophenol Acetic Acid MeSO₃H/SiO₂ 140 70-92% nih.gov

Transition Metal-Catalyzed Cyclization Processes

Modern synthetic chemistry has introduced several transition metal-catalyzed methods for the formation of the benzothiazole ring, often offering milder conditions and broader substrate scope. researchgate.netnih.gov These processes can involve the intramolecular cyclization of precursors like N-arylthioureas or the intermolecular reaction of components such as 2-haloanilines and a sulfur source. nih.gov

For instance, ruthenium catalysts (e.g., RuCl₃) have been shown to effectively promote the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov Copper-catalyzed reactions are also prevalent, enabling the synthesis from 2-haloanilines and dithiocarbamates or thiocarbamoyl chloride. nih.gov While these methods typically yield 2-amino or other 2-substituted benzothiazoles, they represent a powerful strategy for forming the core heterocycle, which can then be further modified.

Table 2: Examples of Transition Metal-Catalyzed Benzothiazole Synthesis

Starting Materials Catalyst Key Features Reference(s)
N-Arylthioureas RuCl₃ Intramolecular oxidative coupling. nih.gov
2-Haloanilines, Dithiocarbamates CuO Intermolecular reaction; effective for bromoanilines. nih.gov
2-Haloanilines, Thiocarbamoyl chloride CuBr Intermolecular reaction; effective for bromo- and iodoanilines. nih.gov
2-Aminothiophenol, Aldehydes Cu₂O Oxidative condensation. mdpi.com

Regioselective Halogenation Post-Cyclization on the Benzothiazole Framework

This strategy involves first synthesizing 2-methylbenzothiazole and then introducing the chloro and iodo substituents at the desired 4- and 5-positions of the benzene ring. This approach is challenging due to the need for precise regiochemical control.

Directed Ortho Metalation (DoM)-Mediated Halogenation Strategies

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a halogen source. organic-chemistry.org

For the specific case of 4-chloro-5-iodo-2-methylbenzothiazole, applying DoM is not straightforward. The benzothiazole nucleus itself lacks a powerful DMG to direct lithiation specifically to the C4 and C5 positions. The heteroatoms in the thiazole ring do influence the acidity of the ring protons, but metalation of 2-methylbenzothiazole with strong bases like butyllithium (B86547) preferentially occurs at the methyl group. researchgate.net

A hypothetical DoM approach would require the presence of a pre-installed DMG on the benzothiazole ring. For example, a DMG at the C4 position could direct lithiation to C5, allowing for subsequent iodination. Following this, the DMG would need to be converted into or replaced by a chlorine atom, a multi-step and potentially low-yielding process. Conversely, a DMG at C7 is known to direct functionalization to the C6 position, which is not the desired outcome. Therefore, while DoM is a potent strategy in principle, its direct application to synthesize the target molecule from unsubstituted 2-methylbenzothiazole is synthetically complex. uwindsor.ca

Electrophilic Halogenation Protocols (Chlorination and Iodination)

A more direct, albeit still challenging, method for post-cyclization functionalization is electrophilic aromatic substitution. The benzene portion of the benzothiazole ring is activated towards electrophilic attack. However, substitution typically occurs at the C4, C6, and sometimes C7 positions, governed by the electronic effects of the fused thiazole ring.

Achieving the specific 4-chloro-5-iodo substitution pattern would necessitate a sequential halogenation strategy where regioselectivity is carefully controlled at each step.

Chlorination: The first step would be the chlorination of 2-methylbenzothiazole. Reagents such as N-chlorosuccinimide (NCS) in a suitable solvent would be used. wikipedia.org This reaction would likely yield a mixture of isomers, primarily 4-chloro- and 6-chloro-2-methylbenzothiazole, which would require separation.

Iodination: The isolated 4-chloro-2-methylbenzothiazole would then be subjected to iodination. The chlorine atom at C4 is an ortho-, para-director, but it is also deactivating. The electronic properties of the heterocyclic ring would also influence the position of the incoming electrophile. Iodination could be achieved using N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent (e.g., nitric acid, HIO₃). wikipedia.org The directing effects would need to favor substitution at the C5 position, adjacent to the chlorine atom.

The success of this route is highly dependent on the ability to control the regioselectivity of two separate electrophilic substitution reactions and the efficiency of separating the resulting isomers.

Table 3: Common Electrophilic Halogenating Agents

Halogenation Reagent Abbreviation Typical Conditions Reference(s)
Chlorination N-Chlorosuccinimide NCS Inert solvent (e.g., CCl₄, CH₃CN) wikipedia.org
Bromination N-Bromosuccinimide NBS Inert solvent, radical initiator (for benzylic) or acid (for aromatic) researchgate.net
Iodination N-Iodosuccinimide NIS Inert solvent, often with acid catalyst researchgate.net, wikipedia.org
Iodination Iodine (I₂) / Nitric Acid (HNO₃) - Used for de-activated rings. wikipedia.org

Halogen-Incorporated Precursor Synthesis and Subsequent Cyclization

A more convergent and likely more efficient strategy involves synthesizing a precursor molecule that already contains the required chloro and iodo substituents on the aromatic ring. The final step is then the cyclization to form the benzothiazole ring. The key intermediate for this approach would be 2-amino-3-chloro-4-iodothiophenol .

The synthesis of this heavily substituted aniline (B41778) derivative is a multi-step process that requires careful planning of the order of reactions:

Starting Material Selection: A potential starting point could be a commercially available substituted aniline or phenol, such as m-chloroaniline or m-chlorophenol. google.com

Introduction of Halogens and Nitro Group: Through a series of electrophilic aromatic substitution reactions, the required substituents would be installed. For example, starting with m-chlorophenol, one could perform nitration to introduce a nitro group, followed by iodination. The positions of these substitutions would be governed by the directing effects of the existing chloro and hydroxyl groups. google.com

Formation of the Aminothiophenol: The precursor with the correct substitution pattern (e.g., a 3-chloro-4-iodo-2-nitrophenol) would then need to be converted to the aminothiophenol. This involves two key transformations:

Reduction of the nitro group to an amine (e.g., using Fe/HCl, SnCl₂, or catalytic hydrogenation).

Introduction of the thiol group. This can be a challenging step. One method is the Herz reaction, which uses sulfur monochloride, although this can sometimes lead to unwanted side-chlorination if positions are available. ijcrt.org An alternative involves diazotization of the amino group followed by reaction with a sulfur nucleophile.

Final Cyclocondensation: Once the key intermediate, 2-amino-3-chloro-4-iodothiophenol, is successfully synthesized, it can be subjected to a classical condensation reaction with acetic acid or acetyl chloride, as described in section 3.1.1, to yield the final product, 4-Chloro-5-iodo-2-methylbenzo[d]thiazole. nih.gov

This convergent approach, while requiring a longer initial synthesis for the precursor, avoids the regioselectivity and separation issues associated with post-cyclization halogenation, making it a more robust and predictable pathway to the target compound.

Advanced Synthetic Optimization and Green Chemistry Principles in Compound Synthesis

The synthesis of complex heterocyclic compounds such as this compound is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. mdpi.comnih.gov Advanced synthetic optimization focuses on reducing waste, minimizing energy consumption, and avoiding the use of hazardous substances. Key strategies in this domain include the adoption of alternative energy sources like microwave irradiation, the elimination of catalysts and solvents, and the use of novel, environmentally benign reaction media such as deep eutectic solvents (DESs). mdpi.com These approaches not only offer ecological advantages but also frequently lead to improved reaction rates, higher yields, and simpler purification processes. bohrium.com While specific optimized protocols for this compound are not extensively detailed in publicly available literature, the synthesis of analogous substituted benzothiazoles provides a clear framework for applying these green principles. The development of such synthetic processes is a significant area of research due to the wide-ranging biological and pharmaceutical importance of the benzothiazole scaffold. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields, making it a cornerstone of green synthetic methodology. scielo.brresearchgate.net This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to a dramatic reduction in reaction times from hours to minutes when compared with conventional heating methods. scielo.brtsijournals.com

In the context of benzothiazole synthesis, microwave irradiation has been successfully applied to the condensation reaction of 2-aminothiophenols with various aldehydes, acyl chlorides, or fatty acids. scielo.brnih.gov For instance, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aromatic aldehydes in ethanol (B145695) under microwave irradiation was completed in minutes, whereas conventional heating required a significantly longer duration. scielo.br Studies have shown that microwave-assisted methods can reduce reaction times by a factor of up to 25 and increase product yields by 12% to 20%. scielo.br Furthermore, solvent-free microwave-assisted synthesis, sometimes using a solid support like zeolite, provides an even cleaner and more efficient route, eliminating the need for often toxic and difficult-to-remove solvents. tsijournals.com

The synthesis of 2-chloromethyl-benzothiazole via the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid under microwave irradiation was achieved in just 10 minutes, highlighting the efficiency and environmental benefits of this approach. nih.gov These examples strongly suggest that a microwave-assisted strategy would be highly effective for the synthesis of this compound, likely from a correspondingly substituted 2-aminothiophenol and an appropriate acetylating agent.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives

ProductMethodReaction TimeYield (%)Reference
2-(4-Hydroxyphenyl)benzothiazoleConventional (Reflux)4 hours78 scielo.br
2-(4-Hydroxyphenyl)benzothiazoleMicrowave10 minutes92 scielo.br
2-(2,4-Dichlorophenyl)benzothiazoleConventional (Reflux)5 hours75 scielo.br
2-(2,4-Dichlorophenyl)benzothiazoleMicrowave12 minutes90 scielo.br
2-Chloromethyl-benzothiazoleMicrowave10 minutesHigh nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

Aligning with core green chemistry principles, the development of catalyst-free and solvent-free synthetic methods represents a significant advance in chemical manufacturing. These approaches reduce environmental impact by eliminating potentially toxic metal catalysts and volatile organic solvents, which simplifies product purification and reduces waste. bohrium.comrsc.org

Several catalyst-free methods have been successfully developed for the synthesis of the benzothiazole core structure. One notable strategy involves the reaction of 2-aminothiophenols with aldehydes. bohrium.com This condensation can proceed efficiently at room temperature in a green solvent like ethanol, or even under solvent-free conditions, to produce various 2-substituted benzothiazoles in nearly quantitative yields. bohrium.com The advantages of such a procedure are numerous: it avoids the need for catalyst separation and recycling, generates no toxic waste, boasts a high atom economy, and is energetically favorable. bohrium.com

Another innovative catalyst- and additive-free method involves a three-component reaction between aromatic amines, aliphatic amines, and elemental sulfur, with dimethyl sulfoxide (B87167) (DMSO) serving as both the oxidant and solvent. nih.govacs.org This process allows for the formation of multiple C–S and C–N bonds in a single cascade sequence. While this specific method is tailored for 2-substituted benzothiazoles, the underlying principle of simplifying reaction systems by removing external catalysts and additives is broadly applicable and could be adapted for the synthesis of polysubstituted derivatives like this compound.

Table 2: Examples of Catalyst-Free Synthesis of Substituted Benzothiazoles

ReactantsConditionsProductYield (%)Reference
2-Aminothiophenol, BenzaldehydeEthanol, Room Temp, 3.5h2-Phenylbenzothiazole98 bohrium.com
2-Aminothiophenol, 4-ChlorobenzaldehydeEthanol, Room Temp, 3.5h2-(4-Chlorophenyl)benzothiazole96 bohrium.com
Aromatic Amine, Aliphatic Amine, SulfurDMSO, 120°C, 12h2-Substituted Benzothiazole47-87 nih.govacs.org

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have gained significant traction as green alternatives to traditional ionic liquids and volatile organic solvents in chemical synthesis. rsc.orgresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea (B33335) or glycerol) that form a eutectic with a melting point much lower than the individual components. researchgate.netresearchgate.net They are attractive for green chemistry due to their low cost, low toxicity, biodegradability, and non-flammability. researchgate.net

In the synthesis of benzothiazoles, DESs can function as both the solvent and the catalyst, facilitating reactions under mild conditions. rsc.orgresearchgate.net For example, a DES composed of choline chloride and imidazole (B134444) ([CholineCl][Imidazole]₂) has been shown to be an efficient catalyst for the one-pot, multicomponent synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. rsc.orgresearchgate.net This system demonstrates high efficiency and, crucially, the DES catalyst can be easily recovered and reused multiple times without a significant loss of activity, a key advantage for industrial applications. researchgate.net

Research has demonstrated the synthesis of various functionalized benzothiazoles, including halogenated derivatives like 5-Chloro-2-phenylbenzothiazole and 2-(4-Chlorophenyl)benzothiazole, using DESs. thieme-connect.com These reactions of ortho-functionalized anilines with α-phenylglyoxylic acids in a DES proceed smoothly to give the desired products in high yields. thieme-connect.com This body of work provides a strong precedent for the successful application of DES-based methodologies to the synthesis of this compound.

Table 3: Synthesis of Halogenated Benzothiazoles Using Deep Eutectic Solvents (DES)

ProductDES SystemConditionsYield (%)Reference
2-ArylbenzoxazolesZinc chloride/Ethylene glycol100°C, 30 minup to 98 researchgate.net
2-Phenylbenzothiazole[CholineCl][Imidazole]₂100°C, Solvent-free78 rsc.orgresearchgate.net
5-Chloro-2-phenylbenzothiazoleCholine chloride/Glycerol100°C, 12h75 thieme-connect.com
2-(4-Chlorophenyl)benzothiazoleCholine chloride/Glycerol100°C, 12h76 thieme-connect.com

Reactivity Profiling and Mechanistic Elucidation of 4 Chloro 5 Iodo 2 Methylbenzo D Thiazole

Differential Reactivity of Halogen Substituents (Chlorine at C4, Iodine at C5)

The reactivity of the carbon-halogen bonds in 4-Chloro-5-iodo-2-methylbenzo[d]thiazole is distinct, with the carbon-iodine bond at the C5 position being significantly more labile than the carbon-chlorine bond at the C4 position. This difference is a cornerstone of its synthetic utility, allowing for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. libretexts.orglibretexts.org For these reactions to proceed, the aromatic ring typically requires activation by electron-withdrawing groups. libretexts.orgyoutube.com The reaction mechanism involves a two-step process: the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the halide ion. libretexts.orglibretexts.org

In dihalogenated systems, the position of the halogen influences its susceptibility to substitution. Generally, halogens at positions that are ortho or para to an electron-withdrawing group are more readily displaced because the negative charge of the Meisenheimer complex can be delocalized onto the activating group. libretexts.org In the context of 2,4-dichloroquinazoline, for example, nucleophilic substitution by amines occurs selectively at the C4 position. nih.gov While specific studies on the SNAr dynamics of this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that the electronic environment of the benzothiazole (B30560) ring system would dictate the relative reactivity of the C4 and C5 positions.

Halogen-Metal Exchange Reactions for Functionalization

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be used in a variety of carbon-carbon bond-forming reactions. wikipedia.org This reaction is particularly effective for the preparation of organolithium compounds from organochlorides, bromides, and iodides using reagents like butyllithium (B86547). wikipedia.org

The rate of halogen-metal exchange is kinetically controlled and typically follows the trend I > Br > Cl, meaning that iodine is exchanged more readily than chlorine. wikipedia.org This selectivity is evident in polyhalogenated systems. For instance, in polybromoimidazoles, organometallic reagents can react regioselectively at the most reactive bromine atom. rsc.org Given this established trend, it is highly probable that in this compound, a halogen-metal exchange reaction using an organolithium reagent would selectively occur at the C5-I bond, leaving the C4-Cl bond intact. This would generate a 5-lithio-4-chloro-2-methylbenzo[d]thiazole intermediate, a versatile precursor for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactivity (Suzuki, Sonogashira, Heck) at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F, which is dictated by the bond dissociation energies of the carbon-halogen bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. rsc.orgiaea.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov Given the differential reactivity of the halogens, a Suzuki coupling on this compound would be expected to occur selectively at the C5-I bond. rsc.org

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki reaction, the oxidative addition step is sensitive to the nature of the halogen. In dihalogenated substrates, the reaction preferentially occurs at the more reactive halide. For example, in 2-bromo-4-iodo-quinoline, alkynylation takes place at the iodine-bearing position. libretexts.org This indicates that a Sonogashira coupling with this compound would selectively yield the 5-alkynyl-4-chloro-2-methylbenzo[d]thiazole product.

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated compound (like an alkene) with an organohalide. The general reactivity trend of the halides also holds true for this reaction.

Cross-Coupling ReactionTypical ReagentsExpected Site of Reactivity on this compoundRationale
Suzuki-MiyauraAryl/Vinyl Boronic Acid, Pd Catalyst, BaseC5-IHigher reactivity of C-I bond in oxidative addition. rsc.org
SonogashiraTerminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, BaseC5-IPreferential reaction at the more reactive iodide substituent. organic-chemistry.orgwikipedia.orglibretexts.org
HeckAlkene, Pd Catalyst, BaseC5-IGeneral reactivity trend of aryl halides (I > Br > Cl).

Fine-tuning of ligand and base combinations can achieve remarkable site-selectivity even in challenging substrates like di- and trichloroarenes. incatt.nl For instance, the use of sulfonated ligands can direct the reaction to a specific chlorine atom through electrostatic interactions. incatt.nl While the inherent reactivity difference between iodine and chlorine in this compound provides a strong basis for selectivity, further optimization of the catalyst system could be crucial. For example, a less reactive catalyst might be employed for a highly selective reaction at the C5-I bond, while a more active catalyst system, perhaps involving a specialized ligand, might be required to subsequently functionalize the C4-Cl position. iaea.orgrsc.org The development of catalysts that can selectively activate the typically less reactive C-Cl bond in the presence of other functionalities is an active area of research. nih.gov

Transformations Involving the 2-Methyl Group

The 2-methyl group on the benzothiazole ring is not inert and offers another avenue for molecular modification.

Aliphatic Functionalization and Side-Chain Modifications

The methyl group at the C2 position of a benzothiazole ring is analogous to a benzylic position in benzene (B151609) derivatives, as it is attached to an aromatic system. This position is susceptible to various transformations. libretexts.orglibretexts.org

One common reaction is side-chain oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl group attached to an aromatic ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.orgyoutube.com Thus, treatment of this compound with a strong oxidant would likely convert the 2-methyl group into a 2-carboxyl group.

Furthermore, studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have shown that attack can occur on the methyl group. nih.govacs.org This process leads to the formation of an aldehyde, 1,3-benzothiazole-2-carbaldehyde, through a complex, multi-stage mechanism involving oxygen and nitrogen oxides. nih.govacs.org This suggests that under specific radical-initiating conditions, the 2-methyl group of this compound could be selectively oxidized to an aldehyde functionality.

Reaction TypeReagents/ConditionsExpected ProductReference
Side-Chain OxidationStrong oxidizing agent (e.g., KMnO₄)4-Chloro-5-iodo-2-carboxybenzo[d]thiazole libretexts.orglibretexts.org
Radical OxidationHydroxyl radicals4-Chloro-5-iodo-1,3-benzothiazole-2-carbaldehyde nih.govacs.org

Oxidative and Reductive Manipulations

The presence of multiple functional groups on the this compound ring system allows for a variety of oxidative and reductive transformations. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidative Manipulations: The benzothiazole core is generally resistant to oxidation. However, the sulfur atom can be targeted by strong oxidizing agents to form sulfoxides and sulfones. For instance, treatment with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield the corresponding benzothiazole-1-oxide or benzothiazole-1,1-dioxide. The electron-withdrawing halogen substituents at the 4 and 5 positions may increase the oxidation potential of the sulfur atom, making this transformation more challenging compared to unsubstituted benzothiazoles.

The methyl group at the 2-position offers another site for oxidation. Under specific conditions, using oxidizing agents such as selenium dioxide or potassium permanganate, the methyl group could be oxidized to a formyl group or a carboxylic acid, yielding the corresponding 2-formyl or 2-carboxybenzothiazole derivatives.

Reductive Manipulations: The chloro and iodo substituents are primary targets for reductive processes. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, could lead to the selective dehalogenation of the molecule. The carbon-iodine bond is weaker than the carbon-chlorine bond, suggesting that reductive deiodination at the 5-position would likely occur preferentially over dechlorination at the 4-position under controlled conditions.

Reductive cleavage of the thiazole (B1198619) ring can also be achieved under more forcing conditions, for example, using strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), which could lead to the opening of the heterocyclic ring.

Transformation Reagent/Condition Potential Product
Oxidation of Sulfurm-CPBA, H₂O₂This compound-1,1-dioxide
Oxidation of Methyl GroupSeO₂, KMnO₄4-Chloro-5-iodo-2-formylbenzo[d]thiazole
Reductive DehalogenationPd/C, H₂4-Chloro-2-methylbenzo[d]thiazole or 5-Iodo-2-methylbenzo[d]thiazole
Ring ReductionNa/NH₃Ring-opened aminothiophenol derivatives

Ring-Opening and Rearrangement Pathways of the Benzothiazole Core

The stability of the benzothiazole ring is significant, but under certain nucleophilic, electrophilic, or thermal conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: The thiazole portion of the benzothiazole system is susceptible to nucleophilic attack, which can initiate ring cleavage. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack the carbon atom of the C=N bond (C2 position), leading to a ring-opened intermediate. The presence of the electron-withdrawing chloro and iodo groups on the benzene ring would likely enhance the electrophilicity of the benzothiazole system, potentially facilitating such nucleophilic attacks.

Base-catalyzed hydrolysis, particularly under harsh conditions (e.g., concentrated sodium hydroxide (B78521) at high temperatures), can also lead to the cleavage of the thiazole ring, yielding a substituted 2-aminothiophenol (B119425).

Rearrangement Pathways: While less common for the benzothiazole core itself, rearrangements can be envisioned for derivatives of this compound. For instance, in the context of metal-catalyzed cross-coupling reactions, which are common for halogenated aromatics, rearrangements of the organometallic intermediates could potentially occur, though this is highly speculative without experimental data.

Photochemical conditions can also induce rearrangements in heterocyclic systems. UV irradiation of benzothiazole derivatives can sometimes lead to isomerizations or rearrangements, although the specific pathways for this polysubstituted system are not documented.

Computational Chemistry and Spectroscopic Characterization for Mechanistic Understanding

To gain deeper insight into the reaction mechanisms, electronic properties, and structures of transient species involved in the reactions of this compound, computational and spectroscopic methods are indispensable.

Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool to model the electronic structure of molecules. For this compound, DFT calculations could provide valuable information:

Molecular Geometry: Optimization of the ground state geometry would reveal bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution would help in predicting the molecule's reactivity. The HOMO would likely be localized on the thiazole ring, particularly the sulfur atom, while the LUMO might be distributed across the aromatic system, influenced by the electron-withdrawing halogens. The HOMO-LUMO gap is a key indicator of chemical reactivity and spectroscopic properties.

Reaction Energetics: DFT can be used to calculate the energy profile of a reaction pathway, including the relative energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and selectivity. For example, the energetics of oxidative addition in a palladium-catalyzed cross-coupling reaction at the C-I versus the C-Cl bond could be compared to predict selectivity.

DFT Calculation Information Gained Predicted Outcome for this compound
Geometry OptimizationBond lengths, anglesStandard aromatic and heterocyclic bond parameters with slight distortions due to sterics.
HOMO/LUMO AnalysisReactivity, electronic transitionsHOMO likely on the thiazole moiety; LUMO on the π-system. The halogens would lower the orbital energies.
Reaction CoordinateActivation energies, thermodynamicsPreferential reaction at the C-I bond in cross-coupling reactions due to a lower activation barrier.

Elucidation of Reaction Intermediates and Transition States

The direct observation of short-lived reaction intermediates and transition states is experimentally challenging. However, a combination of spectroscopic techniques and computational modeling can provide significant insights.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes trap and characterize reaction intermediates that are stable at reduced temperatures. For instance, the formation of a Meisenheimer complex during a nucleophilic aromatic substitution reaction might be observable.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If radical intermediates are proposed in a reaction mechanism, such as in certain reductive or oxidative processes, EPR spectroscopy would be the primary tool for their detection and characterization.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify ionic intermediates in a reaction mixture.

Computational Characterization: Computational chemistry, particularly DFT, is crucial for characterizing transient species that are difficult or impossible to observe experimentally. By modeling the potential energy surface of a reaction, the geometries and electronic structures of transition states can be calculated. Vibrational frequency analysis can confirm a calculated structure as a true transition state (identified by a single imaginary frequency). This allows for a detailed understanding of the bond-forming and bond-breaking processes that occur during a chemical reaction. For this compound, this would be invaluable in understanding the mechanisms of, for example, nucleophilic substitution or metal-catalyzed reactions.

Diversification and Derivatization Strategies for 4 Chloro 5 Iodo 2 Methylbenzo D Thiazole

Sequential and Orthogonal Functionalization of Halogen Sites (C4 and C5)

The differential reactivity of the carbon-halogen bonds in 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is the cornerstone for its selective functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of halogens typically follows the order: I > Br > Cl > F. youtube.comresearchgate.net This hierarchy is based on the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. youtube.com

This reactivity difference allows for orthogonal functionalization, where the C5-iodo position can be selectively coupled with a boronic acid or ester, leaving the C4-chloro position intact. researchgate.netrsc.org For instance, a Suzuki-Miyaura reaction performed under standard conditions (e.g., Pd(PPh₃)₄, a base like Na₂CO₃ or K₂CO₃) would be expected to yield the 5-aryl-4-chloro-2-methylbenzo[d]thiazole derivative. researchgate.netyoutube.com

Following the initial reaction at the C5 position, the remaining C4-chloro group can be subjected to a subsequent cross-coupling reaction. This second step typically requires more forcing conditions, such as higher temperatures, stronger bases (e.g., Cs₂CO₃, K₃PO₄), or more active catalyst systems employing specialized phosphine (B1218219) ligands to facilitate the more difficult oxidative addition of the C-Cl bond. rsc.orgscirp.org This sequential approach enables the programmed introduction of two different substituents at the C5 and C4 positions, providing a powerful tool for building molecular complexity.

Table 1: Orthogonal Reactivity in Suzuki-Miyaura Cross-Coupling

Position & HalogenRelative ReactivityTypical Reaction ConditionsExpected Outcome
C5-Iodo HighPd(0) catalyst, mild base (e.g., Na₂CO₃), moderate temperatureSelective C-C bond formation at C5
C4-Chloro LowPd(0) catalyst, strong base (e.g., K₃PO₄), specialized ligands, higher temperatureC-C bond formation at C4 (after C5 functionalization)

Synthetic Transformations of the 2-Methyl Group to Carbonyl or Heteroatom Functionalities

The 2-methyl group of the benzothiazole (B30560) ring is not merely a passive substituent; it serves as a functional handle for a variety of synthetic transformations.

Conversion to Carbonyl Functionalities: The benzylic-like methyl group can be oxidized to form a carbonyl group. Experimental and theoretical studies on 2-methylbenzothiazole (B86508) have shown that it can be oxidized to 2-formylbenzothiazole (2-CHO-BTH). nih.govacs.org This transformation can be achieved through several laboratory methods. For example, oxidation using o-Iodoxybenzoic acid (IBX) is highly effective for converting benzylic methyl groups into aldehydes. organic-chemistry.org Another established method involves using a system like sodium hypochlorite (B82951) (NaClO) with TEMPO and a cobalt(II) salt as a catalyst. organic-chemistry.org These methods provide direct access to 2-carbonyl derivatives, which are versatile intermediates for further reactions such as condensations, Wittig reactions, or reductive aminations.

Introduction of Heteroatom Functionalities: A common strategy to introduce heteroatoms involves the initial halogenation of the methyl group to form 2-(halomethyl)benzothiazole, followed by nucleophilic substitution. For instance, treatment with N-bromosuccinimide (NBS) can yield 2-(bromomethyl)benzothiazole. This intermediate readily reacts with various heteroatom nucleophiles. Amines (primary or secondary), thiols, and alcohols can displace the halide to introduce nitrogen, sulfur, or oxygen functionalities, respectively.

Alternatively, the 2-methyl group can be deprotonated using a strong base like butyllithium (B86547) or phenyllithium (B1222949) to generate a highly reactive 2-benzothiazolylmethyllithium intermediate. researchgate.net This carbanion can then react with a range of electrophiles. For example, reaction with an azide (B81097) source could introduce a nitrogen functionality, while reaction with elemental sulfur followed by workup could yield a thiol group.

Table 2: Representative Transformations of the 2-Methyl Group

Reagent(s)Functionality IntroducedProduct Type
1. IBX or NaClO/TEMPOOxidation2-Formylbenzothiazole (Carbonyl)
1. NBS; 2. R₂NHNucleophilic Substitution2-(Aminomethyl)benzothiazole (Heteroatom)
1. BuLi; 2. Electrophile (e.g., S₈)Metalation/Electrophilic Trap2-(Thiolomethyl)benzothiazole (Heteroatom)

Annulation Chemistry: Construction of Polycyclic Systems Based on the Benzothiazole Scaffold

Annulation, or ring-forming, reactions are crucial for constructing polycyclic systems that incorporate the benzothiazole core. These larger, fused structures are of significant interest in medicinal chemistry and materials science. scirp.orgnih.gov A prevalent strategy involves using a substituted 2-aminobenzothiazole (B30445) as a key building block. scirp.orgnih.gov By reacting this amine with bifunctional reagents, new rings can be fused onto the benzothiazole scaffold, most commonly across the N-C-S segment of the thiazole (B1198619) ring.

A widely employed annulation method is the synthesis of pyrimido[2,1-b]benzothiazoles. scirp.orgarkat-usa.orgtandfonline.com This is typically achieved through the reaction of a 2-aminobenzothiazole derivative with β-dicarbonyl compounds, such as β-ketoesters or malonates, often in the presence of an aldehyde. scirp.orgtandfonline.com This transformation builds a fused six-membered pyrimidine (B1678525) ring, leading to a tetracyclic system. The reaction conditions can be varied, including catalyst-free heating, or the use of various acid or base catalysts to promote the cyclization cascade. scirp.orgtandfonline.com

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful subset of annulation chemistry where a pre-functionalized benzothiazole derivative undergoes a ring-closing reaction. indexcopernicus.comacs.orgnih.gov This approach offers high control over the regiochemistry of the resulting polycyclic system. The strategy involves installing a side chain on the benzothiazole nucleus that contains a reactive group capable of attacking another position on the ring system to form a new bond.

For example, a 2-aminobenzothiazole can be acylated with a reagent that also contains a leaving group. The resulting intermediate can then undergo an intramolecular nucleophilic attack from the ring nitrogen onto the side chain to form a fused ring. Similarly, radical cyclization methods have been developed where, for instance, a thioformanilide can undergo intramolecular cyclization to construct the benzothiazole ring itself. indexcopernicus.com More advanced methods use visible-light photoredox catalysis to promote intramolecular C-S bond formation from thiobenzanilides, offering a green and efficient route to 2-substituted benzothiazoles that can be adapted for creating fused systems. acs.org

Introduction of Complex Substructures via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. nih.govfrontiersin.org Benzothiazole derivatives, particularly 2-aminobenzothiazole, are excellent substrates for MCRs, allowing for the rapid assembly of intricate heterocyclic systems. nih.govresearchgate.net

A prominent example is the Biginelli-type three-component reaction for synthesizing 4H-pyrimido[2,1-b]benzothiazoles. tandfonline.comresearchgate.net This reaction combines a 2-aminobenzothiazole, an aldehyde, and a β-keto ester in one pot to construct the fused pyrimidine ring. nih.gov This MCR is synthetically valuable due to its high atom economy and the biological relevance of the resulting fused scaffolds. tandfonline.com

More complex architectures can be accessed through four-component reactions. For instance, the reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a secondary amine like piperidine (B6355638) or pyrrolidine (B122466) yields highly functionalized 2-pyrrolidinones bearing both benzothiazolyl and piperidinyl/pyrrolidinyl units. nih.gov This demonstrates the power of MCRs to introduce multiple points of diversity and build complex, drug-like molecules from simple starting materials in a single step.

Table 3: Example of a Four-Component Reaction

Component 1Component 2Component 3Component 4Resulting Scaffold
2-AminobenzothiazoleAromatic AldehydeDimethyl AcetylenedicarboxylatePiperidinePolyfunctionalized 2-pyrrolidinone

Advanced Applications in Chemical Synthesis and Materials Science

Utility of 4-Chloro-5-iodo-2-methylbenzo[d]thiazole as a Strategic Building Block in Organic Synthesis

The presence of two distinct halogen atoms at the 4- and 5-positions of the benzothiazole (B30560) ring, namely chlorine and iodine, imparts differential reactivity to the molecule. This feature is of paramount importance in modern organic synthesis, as it allows for selective and sequential chemical transformations. The iodine atom is significantly more reactive towards a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, compared to the less reactive chlorine atom. organic-chemistry.orgwikipedia.orgchemrxiv.org This reactivity difference enables chemists to use this compound as a linchpin, introducing a diverse array of substituents at the 5-position while leaving the 4-position available for subsequent modifications.

Design and Synthesis of Chemically Diverse Compound Libraries

The ability to perform selective functionalization makes this compound an ideal starting material for the generation of compound libraries. mdpi.comnih.gov These libraries are collections of structurally related compounds that are invaluable in drug discovery and materials science for screening and identifying molecules with desired properties.

The general strategy for library synthesis would involve an initial palladium-catalyzed cross-coupling reaction at the more reactive 5-iodo position. A variety of coupling partners, including boronic acids (Suzuki coupling), alkenes (Heck reaction), and terminal alkynes (Sonogashira coupling), can be employed to introduce a wide range of chemical motifs. youtube.comyoutube.com The resulting 4-chloro-5-substituted-2-methylbenzothiazole intermediates can then be subjected to a second diversification step, targeting the less reactive 4-chloro position. This second step might involve nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.

Table 1: Representative Cross-Coupling Reactions for Compound Library Synthesis

Coupling ReactionReagents and ConditionsPotential Substituents Introduced
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/H₂O)Phenyl, pyridyl, thienyl, etc.
Heck ReactionAlkenes (e.g., acrylates, styrenes), Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF)Vinyl, styryl, acrylate (B77674) esters
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base (e.g., Et₃N), solvent (e.g., THF)Alkynyl groups

This table presents potential reaction schemes based on the known reactivity of iodo-substituted benzothiazoles.

Development of Precursors for Functional Molecules (e.g., optical materials, electron transport agents)

The benzothiazole core is a known fluorophore, and its derivatives are widely investigated for applications in optical and electronic materials. mdpi.comrsc.org The strategic introduction of electron-donating and electron-accepting groups onto the benzothiazole scaffold via the halogenated positions of this compound allows for the fine-tuning of its photophysical and electronic properties.

For instance, the synthesis of donor-acceptor (D-A) type molecules, which are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), can be envisioned starting from this dihalogenated precursor. A donor group could be introduced at the 5-position via a Suzuki coupling, followed by the introduction of an acceptor group at the 4-position. This modular approach allows for the systematic investigation of structure-property relationships.

Table 2: Potential Functional Molecules Derived from this compound

Functional Molecule TypeSynthetic StrategyPotential Properties
Optical Materials (Fluorophores) Suzuki coupling with electron-donating aryl groups (e.g., triphenylamine) at the 5-position.Tunable emission wavelengths, high quantum yields, potential for two-photon absorption. acs.org
Electron Transport Agents Introduction of electron-withdrawing groups (e.g., pyridine, cyano-substituted phenyl) at the 5- and/or 4-positions.Lowered LUMO energy levels, facilitating electron injection and transport in electronic devices.

This table illustrates the potential for creating functional molecules by leveraging the reactivity of the chloro and iodo substituents.

Exploration of the Halogenated Benzothiazole Moiety in Catalyst Design and Ligand Development

The benzothiazole scaffold, with its nitrogen and sulfur heteroatoms, possesses inherent coordinating properties that make it an attractive framework for the design of ligands in coordination chemistry and catalysis. biointerfaceresearch.commdpi.com The presence of halogen substituents on the benzothiazole ring can further influence the electronic properties of the resulting metal complexes, thereby modulating their catalytic activity.

Ligands derived from this compound could be synthesized by converting the halogen atoms into coordinating groups, such as phosphines, amines, or other N- or P-donor moieties. For example, the iodo group could be transformed into a phosphine (B1218219) group via a metal-catalyzed phosphination reaction. The resulting phosphine-substituted benzothiazole could then act as a ligand for transition metals like palladium, rhodium, or iridium, which are commonly used in catalysis. The chloro substituent could be retained to electronically tune the ligand or be replaced in a subsequent step to create a bidentate ligand.

Table 3: Potential Ligand Architectures from this compound

Ligand TypeSynthetic ApproachPotential Catalytic Applications
Monodentate Phosphine Ligand Palladium-catalyzed phosphination at the 5-iodo position.Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation.
Bidentate P,N-Ligand Sequential functionalization: Phosphination at the 5-iodo position followed by introduction of a nitrogen-containing group at the 4-chloro position.Asymmetric catalysis, C-H activation reactions.

This table outlines hypothetical ligand structures and their potential applications, based on established principles of ligand design and catalysis.

Future Perspectives and Emerging Avenues in Halogenated Benzothiazole Research

Innovations in Regioselective and Stereoselective Synthesis

The precise control over the placement of substituents on the benzothiazole (B30560) core (regioselectivity) is paramount for tuning the molecule's properties. The synthesis of polysubstituted benzothiazoles, such as a 2,4,5-trisubstituted derivative like 4-Chloro-5-iodo-2-methylbenzo[d]thiazole, presents significant synthetic challenges. Recent innovations focus on overcoming these hurdles through novel catalytic systems and reaction pathways.

A significant advancement is the development of transition-metal-free methods for the regioselective synthesis of diverse benzothiazoles. researchgate.net For instance, the thermally induced intramolecular cyclization of ortho-halobenzanilides allows for the efficient production of polysubstituted benzothiazoles, including 2,4-, 2,6-disubstituted, and 2,4,6-trisubstituted variants, with high regioselectivity. researchgate.net This approach is valuable as it avoids the use of metal catalysts and other additives. researchgate.net The remaining halogen substituents on the product can then serve as handles for further diversification. researchgate.net

Palladium-catalyzed reactions have also shown great promise. A Pd-catalyzed process involving C-H functionalization and intramolecular C-S bond formation has been developed for synthesizing 2-substituted benzothiazoles. acs.org A key feature of this system is its tolerance for a wide range of functional groups, including halogens like iodine, which remain intact during the reaction. acs.org Furthermore, for substrates with existing substituents, the reaction proceeds with high regioselectivity, favoring the less sterically hindered position. acs.org

Other strategies include the use of specific catalysts to direct chlorination. While broader in scope, studies on the regioselective chlorination of phenols using sulfuryl chloride in the presence of modifiers like methylthioalkanes demonstrate how external agents can control reaction outcomes, a principle applicable to heterocyclic systems. researchgate.net The development of facile and regioselective pathways, such as the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol (B119425), further expands the toolkit for creating complex benzothiazines, which are structurally related to benzothiazoles. acgpubs.org These innovative methods provide a robust foundation for the targeted synthesis of complex halogenated benzothiazoles with precisely controlled substitution patterns.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The translation of synthetic protocols from the laboratory bench to larger-scale production is being revolutionized by automated synthesis and continuous-flow chemistry. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to explore novel reaction conditions.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for benzothiazole synthesis. akjournals.comresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities than traditional batch methods. akjournals.com Flow chemistry enables the safe use of hazardous reagents and intermediates and facilitates multistep, telescoped syntheses where the output of one reactor flows directly into the next, minimizing manual handling and purification steps. akjournals.comresearchgate.net For example, a multistep continuous-flow protocol has been successfully applied to the synthesis of condensed tricyclic benzothiazoles, involving sequential ring closure and reduction steps. akjournals.comresearchgate.net

Electrochemical synthesis in flow reactors represents another cutting-edge approach. A catalyst-free and supporting electrolyte-free electrochemical method has been reported for the synthesis of benzothiazoles from arylthioamides, achieving good to excellent yields and high current efficiencies. nih.gov A major advantage of this flow-based electrochemical method is the ease of scaling up the reaction without requiring a larger reactor, which addresses a common limitation of traditional methods. nih.govresearchgate.net The integration of these automated and flow methodologies is crucial for the efficient, reliable, and scalable production of halogenated benzothiazoles.

Predictive Modeling for Novel Reactions and Scaffold Derivatizations

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, guiding the synthesis of new benzothiazole derivatives. mdpi.com Techniques like Density Functional Theory (DFT) allow researchers to model molecular structures, analyze electronic properties, and predict chemical reactivity before a reaction is ever attempted in a lab. mdpi.comnih.govnih.gov

These computational studies provide deep insights into the geometric and electronic features of benzothiazole analogs. mdpi.comnih.gov By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the HOMO-LUMO energy gap, which is a key indicator of a molecule's reactivity and electronic properties. nih.govnih.gov It has been observed that the introduction of different substituents significantly affects this energy gap; for instance, a CF3 substituent can lead to a lower energy gap compared to an unsubstituted benzothiazole, indicating a potential for altered reactivity. mdpi.comnih.gov

Predictive modeling is also used to calculate various reactivity descriptors, including electron affinity, ionization potential, chemical hardness, and softness, which help in understanding how a molecule will behave in a chemical reaction. mdpi.comnih.gov Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict NMR chemical shifts (¹H and ¹³C), which is invaluable for confirming the structures of newly synthesized compounds. mdpi.comnih.gov This predictive power accelerates the design-synthesis-test cycle, enabling chemists to rationally design novel benzothiazole scaffolds with desired electronic and chemical properties, while also predicting the outcomes of potential derivatization reactions. nih.gov

Table 1: Application of Computational Modeling in Benzothiazole Research
Computational MethodPredicted PropertiesSignificance in ResearchReference
Density Functional Theory (DFT)Optimized geometry, vibrational spectra, HOMO-LUMO energies, charge distribution (MESP), density of statesProvides insights into molecular structure, stability, and electronic charge transfer, helping to understand reactivity. nih.gov, mdpi.com, nih.gov
Gauge-Independent Atomic Orbital (GIAO)¹³C and ¹H NMR chemical shiftsAids in the structural elucidation of synthesized compounds by comparing calculated shifts with experimental data. nih.gov, mdpi.com
Reactivity Descriptors CalculationElectron affinity (A), ionization potential (I), chemical hardness (η), chemical softness (σ), electrophilicity index (ω)Helps predict the chemical reactivity and stability of different benzothiazole derivatives. nih.gov, mdpi.com
Molecular DockingBinding affinity and interaction modes with biological targets (e.g., proteins, enzymes)Predicts the potential biological activity of new derivatives, guiding the design of new therapeutic agents. nih.gov, nih.gov, bohrium.com

Sustainable Chemical Practices in Halogenated Benzothiazole Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including halogenated benzothiazoles. mdpi.com The focus is on developing environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

A key area of innovation is the use of greener solvents and catalysts. Water has been successfully used as a solvent for the synthesis of benzothiazoles, offering an eco-friendly alternative to volatile organic solvents. youtube.com The development of efficient, reusable heterogeneous catalysts is another significant advance. For example, SnP₂O₇ has been employed as a recyclable catalyst for the condensation reaction to form benzothiazoles, demonstrating high yields and short reaction times over multiple cycles without loss of activity. nih.govnih.gov Similarly, polystyrene polymer catalysts have been shown to be effective and reusable. nih.govrsc.org

Solvent-free synthesis represents an ideal green chemistry approach. nih.gov Methods utilizing microwave irradiation in solvent-free conditions have been shown to produce 2-substituted benzothiazoles with high yields in just a few minutes. nih.gov Mechanochemical approaches, where reactions are induced by mechanical force (e.g., ball milling) in the absence of bulk solvents, offer another powerful, sustainable alternative for heterocyclic functionalization. researchgate.net

Furthermore, researchers are exploring the use of more sustainable reagents. The use of carbon dioxide (CO₂) as a C1 source for benzothiazole synthesis is a notable example of valorizing a greenhouse gas. nih.gov These green synthetic routes not only reduce the environmental impact but also often lead to simpler procedures, higher yields, and lower costs compared to traditional methods. nih.gov

Table 2: Comparison of Traditional vs. Sustainable Synthesis Methods for Benzothiazoles
ParameterTraditional MethodsSustainable (Green) MethodsReference
SolventsOften use volatile organic compounds (VOCs) like toluene.Utilize water, green solvents (e.g., glycerol), or solvent-free conditions (microwave, mechanochemistry). nih.gov, youtube.com, nih.gov
CatalystsMay use stoichiometric, non-recoverable reagents or heavy metal catalysts.Employ reusable heterogeneous catalysts (e.g., SnP₂O₇), biocatalysts (laccases), or are catalyst-free (electrochemical). nih.gov, nih.gov
Reaction ConditionsOften require high temperatures and long reaction times (e.g., refluxing for hours).Utilize milder conditions (room temperature), or energy-efficient sources like microwaves and ultrasound to shorten reaction times (minutes). nih.gov, youtube.com, nih.gov
ReagentsMay involve toxic or hazardous starting materials.Focus on using benign starting materials, such as CO₂ as a C1 source. nih.gov,
Work-upCan be complex, requiring extensive purification and generating significant waste.Often feature simpler work-up procedures and easier product isolation. youtube.com, rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-5-iodo-2-methylbenzo[D]thiazole, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted thioamides or hydrazides under reflux conditions. For example, intermediates are purified via recrystallization (e.g., using ethanol-water mixtures) or column chromatography. Reaction optimization often requires adjusting solvents (e.g., DMSO for solubility) and catalysts (e.g., acetic acid for acid-catalyzed condensation) .
  • Key Data : Yield optimization (e.g., 65% yield in hydrazide-derived reactions) and melting points (e.g., 141–143°C for triazole intermediates) are critical for validating purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. For example, tautomeric forms of thiazole derivatives are resolved using 2D NMR, while HPLC compares retention times with reference standards .
  • Key Data : NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and HPLC retention times (e.g., 12–15 minutes under specific mobile phases) provide structural fingerprints .

Q. What preliminary biological assays are used to evaluate thiazole derivatives like this compound?

  • Methodological Answer : Antimicrobial and cytotoxicity assays are primary screens. For instance, agar diffusion assays (against Candida or Leishmania) and MTT assays (for cancer cell lines like HeLa) are standard. Dose-response curves are constructed using serial dilutions (e.g., 1–100 μM) to determine IC₅₀ values .
  • Key Data : IC₅₀ values (e.g., 10–50 μM for antiparasitic activity) and zone-of-inhibition diameters (e.g., 15–20 mm against S. aureus) guide hit selection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodological Answer : Systematic substitution at positions 4 (chloro), 5 (iodo), and 2 (methyl) is explored. For example, replacing iodine with electron-withdrawing groups (e.g., nitro) or extending the methyl group to ethyl alters pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like G-quadruplex DNA or kinase enzymes .
  • Key Data : Docking scores (e.g., −9.1 kcal/mol for G-quadruplex binding) and logP values (e.g., 2.5–3.5 for improved membrane permeability) inform SAR .

Q. What mechanistic insights can be gained from studying the compound's interaction with biological targets?

  • Methodological Answer : Fluorescence quenching assays and surface plasmon resonance (SPR) quantify binding to proteins (e.g., tubulin or DNA topoisomerases). For thiazole-peptide hybrids, density functional theory (DFT) analyzes π-electron delocalization in crescent-shaped conformers critical for target engagement .
  • Key Data : Binding constants (e.g., Kd = 0.5–2 μM) and DFT-calculated HOMO-LUMO gaps (e.g., 3.2 eV) correlate with bioactivity .

Q. How can biosynthesis pathways inform the sustainable production of thiazole derivatives?

  • Methodological Answer : In Bacillus subtilis, thiazole synthase catalyzes sulfur incorporation into the heterocyclic core. Reconstituting this pathway in vitro with purified enzymes (e.g., ThiI) and substrates (e.g., cysteine) enables scalable synthesis. Dephosphorylation steps (e.g., using alkaline phosphatase) stabilize intermediates .
  • Key Data : Enzyme kinetics (e.g., kcat = 0.8 s⁻¹ for thiazole synthase) and NMR-confirmed tautomer ratios (e.g., 9:1 keto-enol equilibrium) validate pathway efficiency .

Q. What advanced spectroscopic methods resolve contradictions in reported reaction mechanisms?

  • Methodological Answer : Conflicting data on sulfur mobilization in thiazole synthesis are resolved using isotopic labeling (e.g., ³⁴S) and X-ray crystallography. For example, in vivo studies with thiI knockout strains identify alternative cysteine-dependent pathways .
  • Key Data : Isotope ratios (e.g., ³⁴S:³²S = 1:4 in pathway A vs. 1:1 in pathway B) and crystallographic resolutions (e.g., 2.1 Å for ThiI-substrate complexes) clarify mechanisms .

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